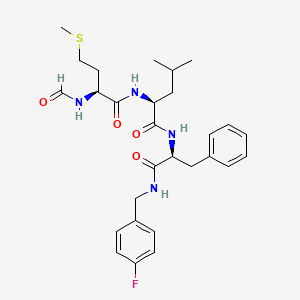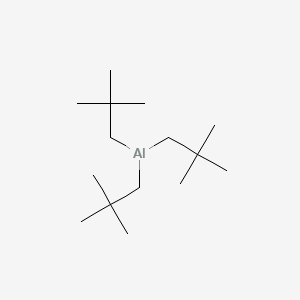
2H-Pyran,tetrahydro-2,4-dimethoxy-6-methyl-,(4R,6S)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4R,6S)-(9CI) is a chemical compound that belongs to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound is characterized by its tetrahydro structure, two methoxy groups at positions 2 and 4, and a methyl group at position 6, with specific stereochemistry at positions 4 and 6.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4R,6S)-(9CI) can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically include:
Temperature: Moderate to high temperatures (50-150°C)
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide
Solvents: Common solvents like ethanol, methanol, or water
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: High-purity starting materials
Reaction Control: Automated systems to monitor and control reaction parameters
Purification: Techniques like distillation, crystallization, or chromatography to purify the final product
化学反応の分析
Types of Reactions
2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4R,6S)-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Reduction to alcohols using reducing agents like lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions at the methoxy or methyl groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Polar solvents like ethanol, methanol, or acetone
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4R,6S)-(9CI) has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential biological activity and interactions with biomolecules
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4R,6S)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways
Interact with Receptors: Modulate receptor activity to produce physiological effects
Affect Cellular Processes: Influence cellular processes such as signal transduction, gene expression, or apoptosis
類似化合物との比較
Similar Compounds
- 2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4R,6R)-(9CI)
- 2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4S,6S)-(9CI)
- 2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4S,6R)-(9CI)
Uniqueness
The uniqueness of 2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4R,6S)-(9CI) lies in its specific stereochemistry, which can influence its chemical reactivity, biological activity, and physical properties. Comparing it with similar compounds can help understand the impact of stereochemistry on its behavior and applications.
特性
分子式 |
C8H16O3 |
|---|---|
分子量 |
160.21 g/mol |
IUPAC名 |
(4R,6S)-2,4-dimethoxy-6-methyloxane |
InChI |
InChI=1S/C8H16O3/c1-6-4-7(9-2)5-8(10-3)11-6/h6-8H,4-5H2,1-3H3/t6-,7+,8?/m0/s1 |
InChIキー |
FBZVZMDKKTZELT-KJFJCRTCSA-N |
異性体SMILES |
C[C@H]1C[C@H](CC(O1)OC)OC |
正規SMILES |
CC1CC(CC(O1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13831349.png)










![2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B13831436.png)

